molecular formula C11H14N2 B1456723 N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine CAS No. 864068-94-0

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

Cat. No.: B1456723
CAS No.: 864068-94-0
M. Wt: 174.24 g/mol
InChI Key: KLCIPTOCOWTPKQ-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (CAS 864264-02-8) is a chemical compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . It is part of the broad class of indole derivatives, which are aromatic heterocyclic organic compounds consisting of a benzene ring fused to a pyrrole ring . The indole scaffold is a fundamental building block in medicinal chemistry and is found in a wide range of bioactive molecules and natural products . Researchers value indole-based compounds for their diverse biological potential, which includes investigated applications in antimicrobial, antiviral, anticancer, and anti-inflammatory activities, making them a significant structural motif in drug discovery efforts . For instance, specific indole-imidazole derivatives have been identified in research as possessing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) , while other tryptamine (indole-ethylamine) derivatives have been shown to disarm colistin resistance in Gram-negative pathogens . This highlights the relevance of indole structures in addressing pressing antibiotic resistance. As a supplier, we provide this chemical for research and development purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

N-methyl-1-(1-methylindol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-12-8-9-4-3-5-11-10(9)6-7-13(11)2/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCIPTOCOWTPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C=CN(C2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine, a compound derived from indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C10H12N2
  • Molecular Weight : 160.22 g/mol

The compound features an indole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission and cancer cell proliferation.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes that are crucial in cancer cell growth and survival.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells, such as HeLa and MCF-7 cell lines. Compound 7d demonstrated an IC50 of 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on its efficacy are still limited.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyCompoundActivityIC50 (μM)Cell Line
7dAntiproliferative0.52 (HeLa), 0.34 (MCF-7), 0.86 (HT-29)HeLa, MCF-7, HT-29
7dInduces apoptosis--
Indolyl-Pyridinyl-PropenonesMethuosis induction-GBM cells

Detailed Findings

  • Apoptosis Induction : Compound 7d was found to induce cell apoptosis in a dose-dependent manner, arresting cells in the G2/M phase and inhibiting tubulin polymerization similar to colchicine .
  • Microtubule Disruption : The mechanism underlying the anticancer activity appears to involve disruption of microtubule dynamics, which is critical for cell division and proliferation .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine. For instance, derivatives of indole have shown significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). One specific derivative demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating potent activity .

Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tubulin polymerization, similar to the action of colchicine, which is known for its anticancer effects .

Neuropharmacological Effects

Indole derivatives are also being investigated for their neuropharmacological effects. Compounds that share structural similarities with this compound have been explored for their potential in treating neurological disorders due to their interactions with serotonin receptors. These interactions may lead to mood enhancement and anxiolytic effects, making them candidates for further research in psychopharmacology .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDerivatives exhibited IC50 values ranging from 0.34 μM to 0.86 μM against various cancer cell lines .
Study 2NeuropharmacologyIndole derivatives showed potential as serotonin receptor modulators, suggesting applications in mood disorders .
Study 3Synthesis TechniquesVarious synthetic routes were explored, demonstrating high yields when using DMF and triethylamine as solvents .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural similarities and differences among N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine and analogous compounds:

Compound Name Core Aromatic System Substituents on Amine Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Indole (1-methyl) N-Methyl C₁₀H₁₂N₂ 160.22 Indole-4-yl linkage; methyl on N1 and amine
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine Pyrazole (1-phenyl) N-Methyl C₁₁H₁₃N₃ 187.25 Pyrazole-4-yl linkage; phenyl at N1
N-Methyl-1-(naphthalen-1-yl)methanamine Naphthalene N-Methyl C₁₂H₁₃N 171.24 Naphthalene-1-yl linkage
N-Methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine Imidazole (1-methyl) N-Methyl C₆H₁₁N₃ 125.17 Imidazole-2-yl linkage; methyl at N1

Key Observations :

  • Indole vs. Naphthalene derivatives prioritize hydrophobic interactions .
  • Substituent Effects : Methyl groups on the aromatic system (e.g., 1-methylindole) enhance steric bulk and metabolic stability compared to phenyl or naphthyl groups .

Key Observations :

  • Reductive Amination : Preferred for indole derivatives due to compatibility with sensitive heterocycles .
  • Click Chemistry : Efficient for pyrazole derivatives but requires metal catalysts, complicating purification .

Physicochemical Properties

Compound Boiling Point LogP (Predicted) Solubility Hazard Statements
This compound Not reported 1.98 Low in water H302, H314
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine Not reported 2.45 Moderate in DCM None reported
N-Methyl-1-(naphthalen-1-yl)methanamine Not reported 3.12 Low in water H315, H319
N-Methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine Not reported 0.87 High in MeOH None reported

Key Observations :

  • Lipophilicity : Naphthalene derivatives exhibit higher LogP values, favoring membrane permeability but risking off-target binding .
  • Solubility : Imidazole derivatives show better solubility in polar solvents due to additional nitrogen atoms .

Preparation Methods

Formylation Followed by Reductive Amination

  • Step 1: Formylation at the 4-position of 1-methylindole

    The 4-position of 1-methylindole can be selectively formylated using directed lithiation or electrophilic substitution methods to yield 4-formyl-1-methylindole.

  • Step 2: Reductive amination

    The 4-formyl-1-methylindole intermediate is then reacted with methylamine under reductive amination conditions to install the N-methyl methanamine substituent.

This general approach is supported by analogous preparation methods for related compounds such as N-methyl-1-naphthalenemethanamine, where a formamide intermediate is converted to the amine via acid hydrolysis and basification.

Mannich Reaction

  • The Mannich reaction involves the condensation of an active hydrogen compound (such as 1-methylindole) with formaldehyde and methylamine.

  • This three-component reaction can introduce the methanamine substituent at the 4-position if the reaction conditions and regioselectivity are controlled.

  • Acidic or basic catalysts facilitate the reaction, and solvents like methanol or ethanol are commonly used at temperatures between 25-50°C.

Detailed Preparation Method Based on Analogous Patent and Literature Data

Preparation via N-methyl-N-(1-methyl-1H-indol-4-ylmethyl)formamide Intermediate

Step Procedure Conditions Notes
1 Synthesis of 4-(chloromethyl)-1-methylindole Chloromethylation of 1-methylindole at 4-position using formaldehyde and HCl or paraformaldehyde with HCl gas Controlled temperature to avoid poly-substitution
2 Formation of N-methyl-N-(1-methyl-1H-indol-4-ylmethyl)formamide React 4-(chloromethyl)-1-methylindole with N-methylformamide and a phase transfer catalyst (e.g., tetra-n-butylammonium bromide) in presence of KOH Low temperature (0-5°C) to control reaction rate and selectivity
3 Hydrolysis and isolation of this compound Treat crude formamide intermediate with 10% aqueous sulfuric acid at reflux for 4 hours, then basify to pH 10 with NaOH, extract with toluene Purification by vacuum distillation to obtain pure amine

This method parallels the process described for N-methyl-1-naphthalenemethanamine, adapted for the indole system.

Reaction Conditions and Optimization

Parameter Typical Range Impact on Yield and Purity
Temperature (formylation/chloromethylation) 0-5°C Low temperature prevents overreaction and side products
Catalyst Phase transfer catalyst (e.g., tetra-n-butylammonium bromide) Enhances nucleophilic substitution efficiency
Hydrolysis Reflux in 10% H2SO4 for 4 hours Complete conversion of formamide to amine
Basification pH 10 with NaOH Liberation of free amine for extraction
Solvent for extraction Toluene Efficient extraction of organic amine from aqueous phase
Purification High vacuum distillation Removes impurities, improves purity to >95%

Alternative Synthetic Routes

  • Direct Reductive Amination : Starting from 4-formyl-1-methylindole, direct reductive amination with methylamine and a reducing agent such as sodium cyanoborohydride or hydrogenation over Pd/C can yield the target amine.

  • Nucleophilic Substitution on Halogenated Indole : Halogenation at the 4-position followed by nucleophilic substitution with methylamine under basic conditions.

Research Findings and Yield Data

Method Yield (%) Purity (%) Key Observations
Formamide intermediate hydrolysis (adapted from naphthalene analog) 40-80% >95% after distillation Economical, avoids expensive catalysts, scalable
Mannich reaction (general indole derivatives) 60-90% 90-95% Requires careful control of regioselectivity, catalyst choice critical
Direct reductive amination 50-85% 90-98% High selectivity, mild conditions, but requires reducing agent

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Disadvantages
Formamide Intermediate Hydrolysis Chloromethylation → Formamide formation → Acid hydrolysis and basification High purity, scalable, avoids expensive catalysts Multi-step, requires careful temperature control
Mannich Reaction Condensation of 1-methylindole, formaldehyde, methylamine One-pot, relatively simple Regioselectivity issues, possible side reactions
Direct Reductive Amination Formylation → Reductive amination Mild conditions, high selectivity Use of reducing agents, potential safety concerns

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine?

  • Methodological Answer : The compound can be synthesized via reductive amination or Mannich-type reactions. For example, analogous indole derivatives are synthesized by reacting indole precursors with methylamine and formaldehyde under controlled pH (7–9) and reflux conditions in ethanol or THF. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) . Validation via 1H^1H-NMR (e.g., δ 2.3 ppm for N–CH3_3 and δ 3.8–4.2 ppm for methanamine protons) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to resolve indole ring protons (δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and methanamine linkages (δ 3.5–4.5 ppm). Compare with published data for indole analogs .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+^+ at m/z 203.13 for C12_{12}H15_{15}N2_2).
  • IR Spectroscopy : Detect N–H stretches (~3400 cm1^{-1}) and aromatic C=C vibrations (~1600 cm1^{-1}) .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : Follow SDS guidelines:

  • PPE : Gloves, lab coat, and safety goggles.
  • Storage : In airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation. Avoid exposure to moisture or light .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and neutralize with dilute acetic acid .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

  • Purity Validation : Use HPLC (≥98% purity; C18 column, acetonitrile/water gradient) .
  • Dose-Response Curves : Replicate assays (e.g., enzyme inhibition, cell viability) across multiple concentrations (1 nM–100 µM).
  • Structural Analog Comparison : Benchmark against analogs like N-methyl-1-(thiazol-4-yl)methanamine ( ) to identify structure-activity relationships (SAR) .

Q. What computational approaches are suitable for predicting receptor interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., serotonin receptors). Focus on the indole moiety’s π-π stacking and hydrogen-bonding potential .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Compare with thiophene or pyrazole analogs ( ) to evaluate substituent effects .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Q. What strategies optimize selectivity for MAO-A vs. MAO-B inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Measure IC50_{50} values using recombinant MAO isoforms.
  • Structural Modifications : Introduce substituents at the indole 5-position (e.g., halogens) to enhance MAO-A affinity, as seen in triazole derivatives ( ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine
Reactant of Route 2
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N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

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